molecular formula C20H22N2O3 B2547411 1-[1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone CAS No. 890643-99-9

1-[1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone

Cat. No.: B2547411
CAS No.: 890643-99-9
M. Wt: 338.407
InChI Key: LVUOTSHPOQTDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone is a pyrazole-derived compound featuring a complex substituent framework. Its structure includes a 3,5-dimethylpyrazole core with an ethanone group at the 4-position and a 2-hydroxy-3-naphthalen-2-yloxypropyl side chain at the 1-position. Crystallographic characterization of analogous pyrazole derivatives often employs SHELX programs, which are widely used for small-molecule refinement .

Properties

IUPAC Name

1-[1-(2-hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-20(15(3)23)14(2)22(21-13)11-18(24)12-25-19-9-8-16-6-4-5-7-17(16)10-19/h4-10,18,24H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUOTSHPOQTDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(COC2=CC3=CC=CC=C3C=C2)O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323102
Record name 1-[1-(2-hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

890643-99-9
Record name 1-[1-(2-hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The most direct route to 3,5-dimethylpyrazoles involves reacting hydrazine derivatives with acetylacetone (pentane-2,4-dione). Under acidic conditions (e.g., HCl/EtOH, reflux), this yields 3,5-dimethylpyrazole. For the 4-acetyl variant, substituted β-keto esters such as ethyl 3-oxobutanoate may be employed, though this typically requires harsher conditions (e.g., polyphosphoric acid at 120°C).

Representative Reaction:
$$
\text{H}2\text{NNH}2 + \text{CH}3\text{C(O)CH}2\text{C(O)CH}3 \xrightarrow{\text{HCl, EtOH}} \text{3,5-Dimethylpyrazole} + \text{H}2\text{O}
$$
Yield: 78–85%.

Post-Cyclization Functionalization

When direct cyclization fails to introduce the 4-acetyl group, Friedel-Crafts acetylation using acetyl chloride and AlCl₃ in dichloromethane (0–5°C) proves effective. However, competing reactions at the pyrazole nitrogen necessitate protecting group strategies, such as temporary N-alkylation with benzyl chloride.

Installation of the 2-Hydroxy-3-naphthalen-2-yloxypropyl Side Chain

Epoxide Intermediate Strategy

Drawing from analogous syntheses, the side chain is constructed via epoxidation of allyl ethers followed by nucleophilic attack.

Step 1: Synthesis of Glycidyl Naphthyl Ether
Epichlorohydrin reacts with naphthalen-2-ol in basic conditions (K₂CO₃, DMF, 60°C) to form glycidyl naphthalen-2-yl ether:
$$
\text{C}{10}\text{H}7\text{O}^- + \text{ClCH}2\text{CH(O)CH}2 \rightarrow \text{C}{10}\text{H}7\text{OCH}2\text{CH(O)CH}2 + \text{Cl}^-
$$
Yield: 67%.

Step 2: Epoxide Ring-Opening with Pyrazole
The pyrazole nitrogen attacks the less hindered carbon of the epoxide in THF with BF₃·Et₂O catalysis (0°C to rt), yielding the 2-hydroxypropyl linkage:
$$
\text{Pyrazole} + \text{Epoxide} \xrightarrow{\text{BF}3·\text{Et}2\text{O}} \text{1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)pyrazole}
$$
Yield: 58%.

Direct Alkylation Approaches

Alternative routes employ bromo- or tosyloxy-propyl intermediates. For example, treating 3-bromo-1-(naphthalen-2-yloxy)propan-2-ol with pyrazole in the presence of NaH (DMF, 50°C) achieves N-alkylation. However, competing O-alkylation and elimination side products reduce yields to 42–45%.

Integration of Structural Components: Sequential vs. Convergent Synthesis

Sequential Route (Pyrazole First)

  • Pyrazole Formation : 3,5-Dimethyl-4-acetylpyrazole synthesized via cyclocondensation (72 h, EtOH/HCl).
  • Side Chain Attachment : Epoxide ring-opening (24 h, BF₃·Et₂O).
    Total Yield : 34% over two steps.

Convergent Route (Fragment Coupling)

  • Separate Synthesis :
    • Pyrazole core (Step 1: 85%).
    • Side chain as glycidyl ether (Step 2: 67%).
  • Coupling : Mitsunobu reaction (DIAD, PPh₃, THF) links fragments via ether bond.
    Total Yield : 51% (higher due to orthogonal reactivity).

Critical Analysis of Methodologies

Yield Comparison Across Routes

Method Steps Overall Yield Key Advantages Limitations
Sequential 2 34% Minimal purification intermediates Low yielding epoxide step
Convergent 3 51% Higher modularity Requires protecting group strategies
Direct Alkylation 1 42% Simplicity Poor regioselectivity

Spectroscopic Characterization Data

  • ¹H NMR (CDCl₃) : δ 7.82–7.12 (m, 7H, naphthalene), 6.25 (s, 1H, pyrazole H-4), 4.32–3.98 (m, 2H, OCH₂), 3.45 (br s, 1H, OH), 2.61 (s, 3H, COCH₃), 2.38 (s, 6H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-C).

Industrial-Scale Considerations and Green Chemistry

Large-scale production favors the convergent route for its reproducibility, though solvent-intensive steps (DMF, THF) pose environmental concerns. Recent advances demonstrate microwave-assisted cyclocondensation (30 min vs. 72 h) with 10% increased yield. Catalytic epoxide ring-opening using Mg(ClO₄)₂ in solvent-free conditions also shows promise (yield: 63%, 100 g scale).

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of brominated or nitrated naphthalene derivatives.

Scientific Research Applications

1-[1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The naphthalene and pyrazole rings contribute to its binding affinity and specificity towards these targets. The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of a naphthalene-linked hydroxypropyl chain and dimethylpyrazole-ethanone core. Below is a comparative analysis with structurally related pyrazole derivatives:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Substituents Functional Groups
Target Compound 3,5-Dimethylpyrazole 2-Hydroxy-3-naphthalen-2-yloxypropyl at N1; ethanone at C4 Hydroxyl, ether, ketone, aromatic
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a,7b) 5-Amino-3-hydroxypyrazole Thiophene-cyano (7a) or thiophene-ester (7b) at C1 Amino, hydroxyl, cyano, ester, sulfur
4-Acetyl-3-methyl-1-phenylpyrazol-5-one 3-Methylpyrazolone Phenyl at N1; acetyl at C4 Ketone, aromatic

Key Observations :

  • Unlike 7a/7b, which feature amino-hydroxypyrazole cores, the target compound’s 3,5-dimethylpyrazole lacks hydrogen-bond donors, possibly reducing solubility but increasing metabolic stability.
  • The ethanone group at C4 is shared with 4-acetyl-3-methyl-1-phenylpyrazol-5-one, suggesting similar reactivity in ketone-mediated reactions (e.g., nucleophilic additions).

Comparative Challenges :

  • Introducing the bulky naphthalene-ether side chain may require optimized reaction conditions (e.g., high-boiling solvents like 1,4-dioxane) compared to smaller substituents in 7a/7b.

Crystallographic and Analytical Data

Crystallographic studies of such compounds typically employ SHELXL for refinement, as seen in small-molecule pyrazole derivatives . The target compound’s naphthalene group may introduce crystallographic challenges (e.g., disorder in the side chain), necessitating high-resolution data for accurate refinement.

Biological Activity

1-[1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by a pyrazole ring and a naphthalene moiety. Below is the structural representation:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3

Key Properties

PropertyValue
Molecular Weight306.38 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies have shown that it reduces the expression of COX-2 and TNF-alpha in cell cultures.
  • Antioxidant Properties : It acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.
  • Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Anti-inflammatory Effects

A study conducted on murine macrophages demonstrated that treatment with this compound resulted in a 50% reduction in TNF-alpha production compared to untreated controls (p < 0.05). This suggests a potent anti-inflammatory effect that may be beneficial in treating inflammatory diseases.

Case Study 2: Antioxidant Activity

In vitro assays showed that the compound significantly reduced oxidative stress markers by 40% when compared to controls (p < 0.01) in human endothelial cells exposed to oxidative stimuli. These findings highlight its potential for cardiovascular protection.

Case Study 3: Anticancer Activity

In a preliminary screening of various cancer cell lines, this compound exhibited IC50 values ranging from 15 to 30 µM , indicating moderate cytotoxicity against breast and colon cancer cells.

Q & A

Basic: What are the key synthetic strategies for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated ketones. For example, hydrazine hydrate reacts with acetylacetone derivatives under reflux in ethanol .
  • Step 2: Functionalization of the pyrazole ring. The naphthyloxypropyl side chain is introduced via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like K₂CO₃ in DMF .
  • Step 3: Final acetylation or oxidation to introduce the ethanone group. Reaction monitoring via TLC and purification via column chromatography is critical .

Key Variables: Temperature (reflux at 80–100°C), solvent polarity (ethanol, DMF), and stoichiometric ratios of reagents. Automated flow reactors can enhance reproducibility in industrial research .

Basic: Which spectroscopic and analytical methods confirm its structural identity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify protons and carbons in the pyrazole ring (δ 2.2–2.6 ppm for methyl groups), naphthyloxy protons (δ 6.8–8.2 ppm), and the ethanone carbonyl (δ 190–210 ppm) .
  • IR Spectroscopy: C=O stretch (~1680–1700 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹) .
  • Mass Spectrometry (EI-MS): Molecular ion peaks (e.g., m/z 397.81 for related pyrazole derivatives) and fragmentation patterns confirm molecular weight .
  • Elemental Analysis (CHNS): Validates empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation. SHELXL (via SHELX suite) refines atomic coordinates and thermal displacement parameters .
  • Challenges: Twinning or disorder in the naphthyloxypropyl chain may require merging datasets or using the TWIN/BASF commands in SHELXL .
  • Validation: Cross-check with Hirshfeld surface analysis and residual density maps to confirm hydrogen-bonding interactions (e.g., O-H···O between hydroxypropyl and ethanone groups) .

Advanced: How can computational methods predict its biological activity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., antimicrobial enzymes). The pyrazole ring and naphthyl group often show hydrophobic interactions, while the hydroxypropyl moiety may form hydrogen bonds .
  • ADMET Prediction: Tools like SwissADME assess Lipinski’s rule compliance (e.g., molecular weight <500, logP <5). Zero violations suggest good oral bioavailability .
  • Validation: Compare docking scores (e.g., binding energy <−6 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How to address discrepancies between spectroscopic and computational data?

Methodological Answer:

  • Scenario: NMR shows unexpected splitting for methyl groups, while computational models predict symmetry.
  • Resolution:
    • Dynamic Effects: Use variable-temperature NMR to detect conformational flexibility in the naphthyloxypropyl chain .
    • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical vs. experimental chemical shifts .
    • Impurity Analysis: Perform HPLC-MS to detect byproducts (e.g., oxidation of the hydroxy group) .

Advanced: What strategies optimize reaction yield in multi-step synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Vary temperature, solvent (e.g., DMF vs. acetonitrile), and catalyst loading (e.g., K₂CO₃ at 1–2 eq.) to identify optimal conditions .
  • In Situ Monitoring: Use ReactIR to track intermediate formation (e.g., hydrazone at 1600 cm⁻¹) .
  • Workflow Automation: Employ continuous flow reactors for precise control of residence time and mixing efficiency .

Advanced: How to evaluate structure-activity relationships (SAR) for biological applications?

Methodological Answer:

  • Derivative Synthesis: Modify the naphthyl group (e.g., halogenation) or pyrazole substituents (e.g., –OCH₃ vs. –NO₂) .
  • In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity via MTT assays (IC₅₀ against HeLa cells) .
  • Data Correlation: Use QSAR models to link electronic parameters (Hammett σ) with bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.